Cas no 454473-65-5 (METHYL 2-([(4-CHLOROPHENYL)SULFONYL]AMINO)-2-PHENYLACETATE)
METHYL 2-([(4-CHLOROPHENYL)SULFONYL]AMINO)-2-PHENYLACETATE Chemical and Physical Properties
Names and Identifiers
-
- METHYL 2-([(4-CHLOROPHENYL)SULFONYL]AMINO)-2-PHENYLACETATE
- MFCD01935995
- methyl 2-[(4-chlorophenyl)sulfonylamino]-2-phenylacetate
- Methyl2-(4-chlorophenylsulfonamido)-2-phenylacetate
- methyl 2-(4-chlorobenzenesulfonamido)-2-phenylacetate
- Oprea1_375663
- Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate (Bes(4-Cl)-DL-Phg-OMe)
- methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate
- 9G-437S
- 454473-65-5
- Methyl 2-(4-chlorophenylsulfonamido)-2-phenylacetate
- AKOS005071324
-
- MDL: MFCD01935995
- Inchi: 1S/C15H14ClNO4S/c1-21-15(18)14(11-5-3-2-4-6-11)17-22(19,20)13-9-7-12(16)8-10-13/h2-10,14,17H,1H3
- InChI Key: ZEWYWJINYJHKIJ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)S(NC(C(=O)OC)C1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 339.0332068Da
- Monoisotopic Mass: 339.0332068Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 462
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 80.9Ų
Experimental Properties
- Melting Point: 101-103°C
METHYL 2-([(4-CHLOROPHENYL)SULFONYL]AMINO)-2-PHENYLACETATE Security Information
- HazardClass:IRRITANT
METHYL 2-([(4-CHLOROPHENYL)SULFONYL]AMINO)-2-PHENYLACETATE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM309501-5g |
Methyl 2-(4-chlorophenylsulfonamido)-2-phenylacetate |
454473-65-5 | 95% | 5g |
$457 | 2021-06-09 | |
| Chemenu | CM309501-5g |
Methyl 2-(4-chlorophenylsulfonamido)-2-phenylacetate |
454473-65-5 | 95% | 5g |
$457 | 2022-06-11 | |
| abcr | AB158171-500 mg |
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate (Bes(4-Cl)-DL-Phg-OMe); . |
454473-65-5 | 500mg |
€215.40 | 2023-06-23 | ||
| abcr | AB158171-1 g |
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate (Bes(4-Cl)-DL-Phg-OMe); . |
454473-65-5 | 1g |
€315.00 | 2023-06-23 | ||
| abcr | AB158171-5 g |
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate (Bes(4-Cl)-DL-Phg-OMe); . |
454473-65-5 | 5g |
€859.90 | 2023-06-23 | ||
| abcr | AB158171-10 g |
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate (Bes(4-Cl)-DL-Phg-OMe); . |
454473-65-5 | 10g |
€1403.30 | 2023-06-23 | ||
| A2B Chem LLC | AI81070-1mg |
Methyl 2-(4-chlorophenylsulfonamido)-2-phenylacetate |
454473-65-5 | >95% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI81070-5mg |
Methyl 2-(4-chlorophenylsulfonamido)-2-phenylacetate |
454473-65-5 | >95% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI81070-10mg |
Methyl 2-(4-chlorophenylsulfonamido)-2-phenylacetate |
454473-65-5 | >95% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AI81070-500mg |
Methyl 2-(4-chlorophenylsulfonamido)-2-phenylacetate |
454473-65-5 | >95% | 500mg |
$302.00 | 2024-04-20 |
METHYL 2-([(4-CHLOROPHENYL)SULFONYL]AMINO)-2-PHENYLACETATE Suppliers
METHYL 2-([(4-CHLOROPHENYL)SULFONYL]AMINO)-2-PHENYLACETATE Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on METHYL 2-([(4-CHLOROPHENYL)SULFONYL]AMINO)-2-PHENYLACETATE
Compound CAS No. 454473-65-5: METHYL 2-([(4-CHLOROPHENYL)SULFONYL]AMINO)-2-PHENYLACETATE
The compound with CAS No. 454473-65-5, known as METHYL 2-([(4-CHLOROPHENYL)SULFONYL]AMINO)-2-PHENYLACETATE, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a methyl ester group, a sulfonamide moiety, and a phenyl group. The presence of these functional groups makes it a versatile molecule with diverse reactivity and biological activity.
Recent studies have highlighted the importance of sulfonamide-containing compounds in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The sulfonamide group in this compound plays a crucial role in enhancing its bioavailability and stability, making it an attractive candidate for further research. Additionally, the phenyl group contributes to the molecule's hydrophobicity, which is essential for interactions with biological targets.
The synthesis of METHYL 2-([(4-CHLOROPHENYL)SULFONYL]AMINO)-2-PHENYLACETATE involves a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. Researchers have explored various synthetic pathways, including nucleophilic aromatic substitution and coupling reactions, to optimize the production of this compound. The use of advanced catalysts and green chemistry principles has further enhanced the efficiency of these reactions.
In terms of applications, this compound has shown promise in the field of medicinal chemistry, particularly as a lead compound for developing novel drugs targeting specific enzymes or receptors. Its ability to modulate enzyme activity has been demonstrated in vitro studies, suggesting potential applications in treating diseases such as cancer and inflammatory disorders. Furthermore, the methyl ester group can be easily modified to explore its pharmacokinetic properties, making it a valuable tool for drug design.
Recent advancements in computational chemistry have also enabled researchers to predict the biological activity of METHYL 2-([(4-CHLOROPHENYL)SULFONYL]AMINO)-2-PHENYLACETATE with greater accuracy. Molecular docking studies have revealed that the compound exhibits strong binding affinity to several protein targets, including kinases and proteases. These findings have paved the way for further experimental validation and preclinical testing.
Moreover, the environmental impact of this compound has been a subject of interest among chemists. Studies on its degradation pathways under different conditions have provided insights into its eco-friendliness and potential for sustainable use. The incorporation of chlorine atoms in the molecule has been found to influence its stability and persistence in various environments.
In conclusion, METHYL 2-([(4-CHLOROPHENYL)SULFONYL]AMINO)-2-PHENYLACETATE (CAS No. 454473-65-5) is a multifaceted compound with immense potential across multiple disciplines. Its unique structure, combined with recent research findings, positions it as a key player in advancing both chemical synthesis and drug discovery efforts. As ongoing studies continue to uncover its full potential, this compound is expected to contribute significantly to scientific progress in the coming years.
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